Cas no 55700-37-3 (Cholestan-1-one)

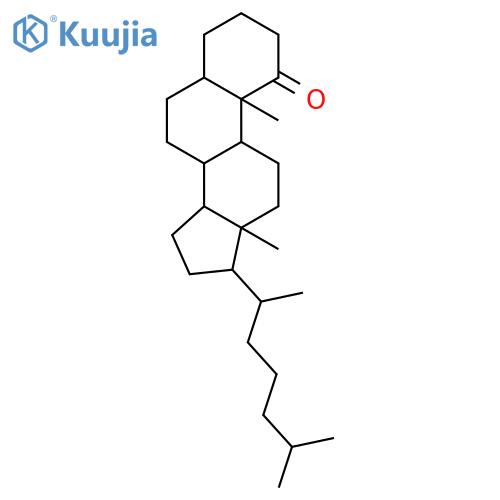

Cholestan-1-one structure

Nome del prodotto:Cholestan-1-one

Cholestan-1-one Proprietà chimiche e fisiche

Nomi e identificatori

-

- Cholestan-1-one

- (8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-1-one

- 55700-37-3

- SCHEMBL3822907

- DTXSID40624507

-

- Inchi: InChI=1S/C27H46O/c1-18(2)8-6-9-19(3)22-14-15-23-21-13-12-20-10-7-11-25(28)27(20,5)24(21)16-17-26(22,23)4/h18-24H,6-17H2,1-5H3

- Chiave InChI: YZAKUXKVXMKKGC-UHFFFAOYSA-N

- Sorrisi: CC(CCCC(C1CCC2C3CCC4CCCC(=O)C4(C)C3CCC12C)C)C

Proprietà calcolate

- Massa esatta: 386.35508

- Massa monoisotopica: 386.354866087g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 28

- Conta legami ruotabili: 5

- Complessità: 579

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 7

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 9.2

- Superficie polare topologica: 17.1Ų

Proprietà sperimentali

- PSA: 17.07

Cholestan-1-one Letteratura correlata

-

1. Photoinduced molecular transformations. Part 126. Photo-double ring contraction of 4a-homo-5α-cholest-3-en-1-one, a steroidal β,γ-unsaturated cyclic ketone, involving photochemical 1,3-acyl migrationHiroshi Suginome,Motohiro Takemura,Noriaki Shimoyama,Kazuhiko Orito J. Chem. Soc. Perkin Trans. 1 1991 2721

-

2. 310. Steroids and Walden inversion. Part XLVII. 5α-Cholestan-1-one, A-nor-5α-cholestan-1-one, and some derivatives thereofC. W. Shoppee,S. K. Roy,B. S. Goodrich J. Chem. Soc. 1961 1583

-

3. Reduction of 1-oxo-steroids by sodium borohydrideMartin Weissenberg,Erwin Glotter J. Chem. Soc. Perkin Trans. 1 1977 988

-

4. Steroids and Walden inversion. Part LX. Some reactions of the epimeric 5α-cholestan-1-ols and the solvolysis of their toluene-p-sulphonatesC. W. Shoppee,Ruth E. Lack,S. C. Sharma,Lorraine R. Smith J. Chem. Soc. C 1967 1155

-

5. Stereoselective vanadium-catalysed epoxidation of α,β-unsaturated ketones possessing a neighbouring hydroxy groupErwin Glotter,Michael Zviely J. Chem. Soc. Perkin Trans. 1 1986 327

55700-37-3 (Cholestan-1-one) Prodotti correlati

- 76-22-2(Camphor)

- 566-65-4((5a)-Pregnane-3,20-dione)

- 846-46-8(5a-Androstanedione)

- 464-48-2((1S,4S)-1,7,7-trimethylnorbornan-2-one)

- 464-49-3((+)-Camphor)

- 8008-88-6(Valerian root oil)

- 2767-84-2((1S)-(+)-Camphorquinone)

- 10373-78-1(DL-Camphorquinone)

- 559-74-0(Friedelin)

- 1660-04-4(1-(1-adamantyl)ethanone)

Fornitori consigliati

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

Changzhou Guanjia Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Baoji Haoxiang Bio-technology Co.Ltd

Membro d'oro

CN Fornitore

Grosso

Minglong (Xianning) Medicine Co., Ltd.

Membro d'oro

CN Fornitore

Grosso